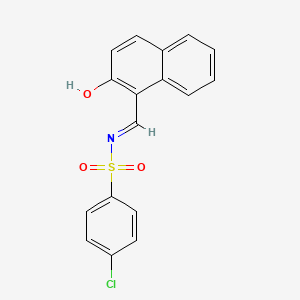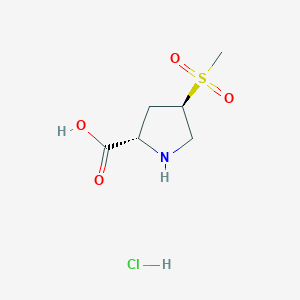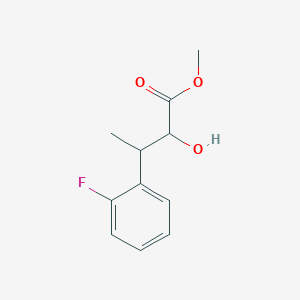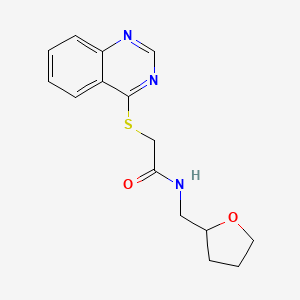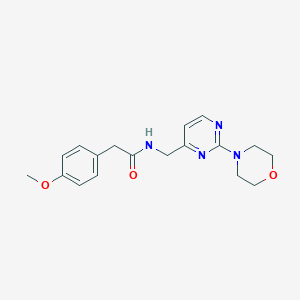
2-(4-methoxyphenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide, also known as MPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPA is a small molecule inhibitor of the protein tyrosine kinase, c-Met, which is involved in various cellular processes such as cell growth, survival, and migration. In
作用機序
2-(4-methoxyphenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide inhibits the activity of c-Met by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules, which are involved in cell growth, survival, and migration. By inhibiting c-Met signaling, 2-(4-methoxyphenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide can induce apoptosis in cancer cells and reduce inflammation and fibrosis.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide has been shown to have a low toxicity profile and high selectivity for c-Met inhibition. In preclinical studies, 2-(4-methoxyphenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide has been found to reduce tumor growth and metastasis in various types of cancer. Additionally, 2-(4-methoxyphenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide has been shown to reduce fibrosis and inflammation in animal models. 2-(4-methoxyphenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide has also been found to have synergistic effects when combined with other chemotherapeutic agents.
実験室実験の利点と制限
One advantage of using 2-(4-methoxyphenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide in lab experiments is its selectivity for c-Met inhibition, which reduces off-target effects. 2-(4-methoxyphenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide has also been found to have a low toxicity profile, making it a safer option for use in animal studies. However, one limitation of using 2-(4-methoxyphenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, 2-(4-methoxyphenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide has a short half-life, which can limit its effectiveness in certain applications.
将来の方向性
For the research of 2-(4-methoxyphenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide include exploring its potential in combination with other chemotherapeutic agents and investigating its use in the treatment of fibrosis and inflammation.
合成法
The synthesis of 2-(4-methoxyphenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide involves a multi-step process starting with the reaction of 4-methoxybenzaldehyde with morpholine to form 4-methoxyphenylmorpholine. This intermediate then undergoes a series of reactions with pyrimidine-4-carboxaldehyde and acetic anhydride to form 2-(4-methoxyphenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide. The final product is obtained through purification by column chromatography.
科学的研究の応用
2-(4-methoxyphenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide has shown promising results in preclinical studies for the treatment of various types of cancer, including lung, breast, and liver cancer. It has also shown potential in treating fibrosis and inflammation. 2-(4-methoxyphenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide has been found to inhibit c-Met signaling pathways, which are involved in the growth and survival of cancer cells. Additionally, 2-(4-methoxyphenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines, which are involved in inflammation and fibrosis.
特性
IUPAC Name |
2-(4-methoxyphenyl)-N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-24-16-4-2-14(3-5-16)12-17(23)20-13-15-6-7-19-18(21-15)22-8-10-25-11-9-22/h2-7H,8-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKXOCHRBCNGJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=NC(=NC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

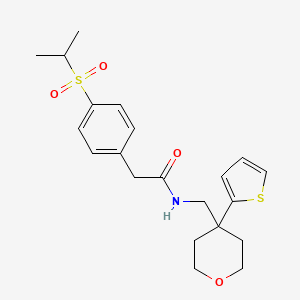
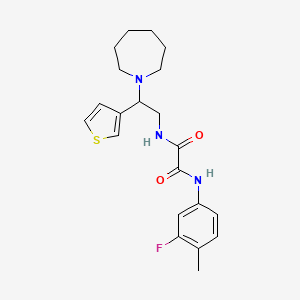
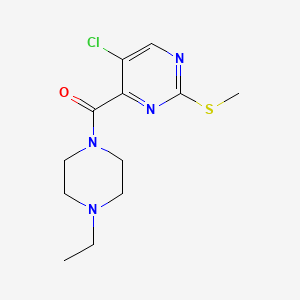
![2-[(3-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2792614.png)
![Ethyl 4-(1,7-dimethyl-2,4-dioxo-3-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rin-8-yl)benzoate](/img/structure/B2792616.png)
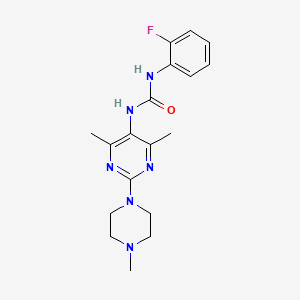
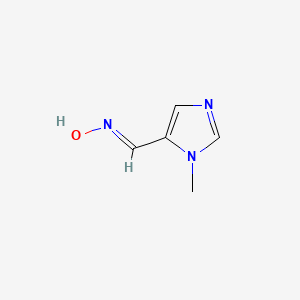
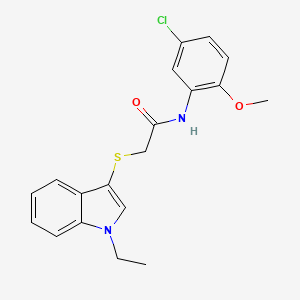
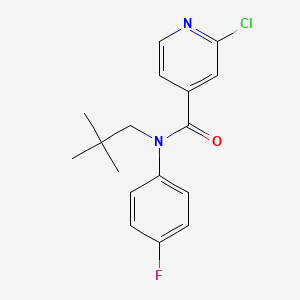
![{4-Fluoro-2-[(methylsulfanyl)methyl]phenyl}methanamine](/img/structure/B2792625.png)
